molecular formula C9H12ClN5O B001115 Moxonidin CAS No. 75438-57-2

Moxonidin

Katalognummer: B001115
CAS-Nummer: 75438-57-2
Molekulargewicht: 241.68 g/mol
InChI-Schlüssel: WPNJAUFVNXKLIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1) and has minor activity at α2-adrenoceptors . These receptors are found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The activation of these receptors leads to a decrease in sympathetic nervous system activity .

Mode of Action

Moxonidine interacts with its targets, primarily the I1-imidazoline receptors, causing a decrease in sympathetic nervous system activity . This interaction results in a decrease in blood pressure . Moxonidine has an affinity for I1 that is 33 times greater than α2, compared to clonidine which is only four times greater .

Biochemical Pathways

Moxonidine affects the nitric oxide (NO) pathway. It stimulates the production of NO by the inducible NO synthase (iNOS) in the rostral ventrolateral medulla (RVLM), which plays an important role in mediating the sympathetic inhibition of the centrally acting drug moxonidine . Moxonidine also has effects on the uptake of oxidised low-density lipoprotein (LDL) and the expression of LDL receptors and the lipid efflux transporter ABCG1 .

Pharmacokinetics

Moxonidine has a bioavailability of 88% and reaches maximum antihypertensive effect 3-4 hours after administration . It is mostly excreted unchanged in the urine . Moxonidine undergoes minimal metabolism in the liver (10-20%), and its elimination half-life is approximately 2.2-2.8 hours .

Result of Action

Moxonidine’s action results in a decrease in blood pressure . It increases the uptake of oxidised LDL by vascular smooth muscle cells (VSMCs) via activation of α2 adrenoceptors . Moxonidine also inhibits mRNA expression of inflammatory genes and increases VSMC migration . Furthermore, it has been shown to improve insulin sensitivity .

Action Environment

Environmental factors such as temperature can influence the stability of moxonidine . .

Safety and Hazards

Moxonidine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should also be avoided . In case of ingestion, immediate medical attention is required .

Biochemische Analyse

Biochemical Properties

Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . Moxonidine therefore interacts with these receptors, causing a decrease in sympathetic nervous system activity and, therefore, a decrease in blood pressure .

Cellular Effects

Moxonidine has been shown to have beneficial effects on parameters of the insulin resistance syndrome, apparently independent of blood pressure reduction . It has also been found to produce small but statistically significant impairments of vigilance detection speed at certain time points .

Molecular Mechanism

Moxonidine’s mechanism of action is primarily through its selective agonism at the imidazoline receptor subtype 1 (I1) . This leads to a decrease in sympathetic nervous system activity and a subsequent decrease in blood pressure . Compared to older central-acting antihypertensives, moxonidine binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the maximal effects of Moxonidine were reached within 30 minutes and then gradually returned to control levels after more than 60 minutes . The hypotensive and bradycardic effects of Moxonidine were dose-dependently attenuated 20 minutes after injection .

Dosage Effects in Animal Models

In animal models, after 4 weeks, a sub-hypotensive dose of Moxonidine (100 mg) reduced heart rate and improved global cardiac performance, reduced collagen deposition, regressed left ventricular hypertrophy, inhibited Akt and p38 MAPK phosphorylation, and attenuated circulating and cardiac cytokines .

Metabolic Pathways

Moxonidine undergoes metabolism in the liver, with 10-20% of the drug being metabolized . The major metabolites include dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine .

Transport and Distribution

Moxonidine is well absorbed after oral administration . The major clearance pathway for Moxonidine in humans is via renal elimination . This suggests that Moxonidine is transported and distributed within the body primarily through the circulatory system.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Moxonidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind dehydriertes this compound, Hydroxymethyl-Moxonidin, Hydroxy-Moxonidin und Dihydroxy-Moxonidin .

Eigenschaften

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNJAUFVNXKLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045170
Record name Moxonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Moxonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Stimulation of central alpha 2-adrenergic receptors is associated with sympathoadrenal suppression and subsequent reduction of blood pressure. As this class was further explored it was discovered that sympathoadrenal activity can also be suppressed by a second pathway with a newly discovered drug target specific to imidazolines. Specifically, moxonidine binds the imidazoline receptor subtype 1 (I1) and to a lesser extent αlpha-2-adrenoreceptors in the RSV causing a reduction of sympathetic activity, reducing systemic vascular resistance and thus arterial blood pressure. Moreover, since alpha-2-adrenergic receptors are considered the primary molecular target that facilitates the most common side effects of sedation and dry mouth that are elicited by most centrally acting antihypertensives, moxonidine differs from these other centrally acting antihypertensives by demonstrating only low affinity for central alpha-2-adrenoceptors compared to the aforementioned I1-imidazoline receptors.
Record name Moxonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

75438-57-2
Record name Moxonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75438-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxonidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6X0L40GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moxonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxonidine
Reactant of Route 2
Reactant of Route 2
Moxonidine
Reactant of Route 3
Reactant of Route 3
Moxonidine
Reactant of Route 4
Reactant of Route 4
Moxonidine
Reactant of Route 5
Moxonidine
Reactant of Route 6
Moxonidine
Customer
Q & A

Q1: What is Moxonidine's primary mechanism of action in lowering blood pressure?

A1: Moxonidine primarily acts by activating I1-imidazoline receptors (I1-receptors) in the rostroventrolateral medulla (RVLM), a brainstem region critical for regulating sympathetic nervous system activity. [, , , , , , ] This activation reduces sympathetic outflow, leading to vasodilation and a decrease in blood pressure. [, , , , , , , , ]

Q2: How does the interaction with I1-receptors in the RVLM translate to blood pressure reduction?

A3: Activation of I1-receptors in the RVLM by Moxonidine leads to a decrease in sympathetic nervous system activity. [, , , , , , , ] This decrease in sympathetic outflow reduces the release of norepinephrine, a neurotransmitter that constricts blood vessels. [, , , , , , ] Consequently, blood vessels relax (vasodilation), decreasing peripheral vascular resistance and ultimately lowering blood pressure. [, , , ]

Q3: Is there evidence for Moxonidine’s actions beyond the central nervous system?

A4: Yes, research suggests Moxonidine might also exert direct effects on the kidneys, potentially contributing to its overall antihypertensive effect. [, ] Studies show that Moxonidine can stimulate diuresis (increased urine production) and natriuresis (increased sodium excretion) when administered directly into the kidneys of rats. []

Q4: What is the role of atrial natriuretic peptide (ANP) in the effects of Moxonidine?

A5: Research suggests that ANP, a cardiac hormone involved in blood pressure and fluid regulation, may contribute to Moxonidine's renal and hypotensive effects. [, ] Studies demonstrate that Moxonidine administration is associated with increased plasma ANP levels and elevated urinary cGMP excretion, a marker of ANP activity. [] Blocking I1-receptors with efaroxan was found to inhibit Moxonidine-induced increases in both ANP and urinary cGMP, indicating a potential link between I1-receptor activation, ANP release, and Moxonidine's effects. [, ]

Q5: What is the molecular formula and weight of Moxonidine?

A5: The scientific papers provided focus primarily on the pharmacological and physiological effects of Moxonidine rather than its detailed structural characterization. Information regarding its molecular formula, weight, and spectroscopic data would be found in chemical databases or the drug's specific chemical characterization literature.

Q6: Is there information available about Moxonidine's material compatibility and stability under various conditions?

A6: The provided research papers primarily focus on the biological and pharmacological aspects of Moxonidine. Information on its material compatibility and stability would be found in pharmaceutical development literature and would depend on the specific formulation and intended use of the drug.

Q7: Does Moxonidine exhibit any catalytic properties?

A8: Moxonidine is primarily classified as a pharmacological agent, specifically an I1-imidazoline receptor agonist and, to a lesser extent, an α2-AR agonist. [, , , , , , , , , , ] The research provided does not indicate any catalytic properties associated with this compound. Its primary mode of action involves binding to and modulating the activity of specific receptors involved in regulating blood pressure and sympathetic nervous system activity.

Q8: Have computational chemistry techniques been used to study Moxonidine?

A8: The provided research focuses on in vivo and in vitro studies to investigate Moxonidine's effects. While computational studies can provide valuable insights into drug-receptor interactions and optimize drug design, the provided papers do not detail any specific computational chemistry studies or QSAR models for Moxonidine.

Q9: What is the stability of Moxonidine under various conditions, and what formulation strategies are used?

A10: While the research indicates that Moxonidine is primarily excreted unchanged, suggesting good metabolic stability, [] specific data on stability under different conditions and formulation strategies would be found in pharmaceutical development literature. This information is crucial for ensuring the drug's efficacy and shelf-life but is outside the scope of the provided research papers.

Q10: How is Moxonidine absorbed and eliminated from the body?

A11: Moxonidine is well-absorbed after oral administration, reaching peak plasma concentrations between 0.5 to 2 hours. [] It's primarily eliminated via renal excretion, with minimal metabolism. [] This characteristic necessitates dose adjustments for patients with renal impairment. [, ]

Q11: Does Moxonidine's antihypertensive effect last longer than its plasma half-life?

A12: Yes, interestingly, Moxonidine's antihypertensive effect appears to persist longer than its plasma half-life, which is approximately 2.5 hours. [, ] This observation suggests potential retention within the central nervous system, contributing to its sustained efficacy. [, ] This pharmacokinetic property allows for once-daily dosing, which is convenient for patients and may contribute to better adherence to treatment. [, , ]

Q12: Does Moxonidine affect heart rate?

A13: One of the advantages of Moxonidine is its minimal impact on heart rate. [, , ] While some studies note a transient decrease in heart rate, this effect is generally mild and often less pronounced than the reduction in blood pressure. [, ] This characteristic distinguishes Moxonidine from some other antihypertensive medications that can cause significant bradycardia (slow heart rate). []

Q13: What animal models have been used to study the effects of Moxonidine?

A14: Various animal models, particularly spontaneously hypertensive rats (SHRs), have been extensively used to investigate the antihypertensive and other potential therapeutic effects of Moxonidine. [, , , , , ] SHRs provide a well-established model of essential hypertension, making them valuable for preclinical studies on antihypertensive drugs. [] Other models include renal hypertensive rats, fructose-fed rats (to study metabolic syndrome), and pregnant rats treated with L-NNA (to mimic preeclampsia). [, , , , ]

Q14: Has Moxonidine demonstrated efficacy in clinical trials for hypertension?

A15: Yes, clinical trials have confirmed the efficacy of Moxonidine in reducing blood pressure in patients with mild to moderate essential hypertension. [, , , , , ] Studies show it effectively lowers both systolic and diastolic blood pressure, comparable to other antihypertensive drug classes. [, , , , , ]

Q15: Is there information on Moxonidine resistance mechanisms or cross-resistance with other antihypertensive classes?

A15: The provided research primarily focuses on establishing Moxonidine's efficacy and safety profile. While long-term clinical use can sometimes reveal resistance mechanisms, the available papers do not provide specific information on Moxonidine resistance or cross-resistance with other antihypertensive drug classes.

Q16: Are there any studies on targeted delivery of Moxonidine or the use of biomarkers to predict its efficacy?

A16: The research predominantly focuses on understanding Moxonidine's mechanism of action and systemic effects. Information on targeted delivery strategies or the use of biomarkers would be found in more recent and specialized research focusing on optimizing its therapeutic application.

Q17: What analytical techniques are used to quantify Moxonidine in biological samples?

A18: The research mentions using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry for the identification and quantification of Moxonidine and its metabolites in biological samples. [, ] This sensitive analytical technique is crucial for pharmacokinetic studies and investigating the drug's metabolism and disposition in preclinical models. [, ]

Q18: What is the environmental impact of Moxonidine?

A18: The provided research primarily focuses on the therapeutic applications of Moxonidine. Information on its environmental impact and degradation pathways would require further investigation and is not within the scope of these papers.

Q19: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with Moxonidine?

A19: The provided research does not elaborate on specific drug-transporter interactions or effects on drug-metabolizing enzymes associated with Moxonidine. Detailed investigations into these aspects are crucial for understanding potential drug interactions and optimizing its use in patients with complex medical histories or those taking multiple medications.

Q20: What are the potential benefits of Moxonidine beyond blood pressure reduction?

A21: Research suggests that Moxonidine may provide additional benefits beyond its antihypertensive effects. [, , , ] These potential benefits include:

  • Improved insulin sensitivity: Studies in animal models of insulin resistance and metabolic syndrome indicate that Moxonidine may improve insulin sensitivity and glucose metabolism. [, ]
  • Reduction in cardiac hypertrophy: Chronic administration of Moxonidine has been shown to reduce left ventricular hypertrophy (enlargement of the heart muscle), a common consequence of hypertension and a risk factor for heart failure. [, , ]
  • Anti-arrhythmic effects: Moxonidine has demonstrated anti-arrhythmic properties in some experimental settings, suggesting a potential role in treating certain types of irregular heartbeats. []

Q21: Is there a historical context for the development of Moxonidine?

A23: Moxonidine belongs to the second generation of centrally acting antihypertensive drugs. [, , ] The first generation, including drugs like clonidine, while effective, was often limited by side effects like sedation and dry mouth due to their less selective activation of α2-ARs. [, , , ] The discovery of I1-imidazoline receptors as a potential target for blood pressure regulation led to the development of more selective agents like Moxonidine, aiming for improved efficacy and tolerability. [, , , ]

Q22: What are some future directions for research on Moxonidine?

A22: Given its unique pharmacological profile and potential benefits beyond blood pressure reduction, further research on Moxonidine is warranted. Areas of interest include:

  • Exploring its potential in managing conditions associated with sympathetic overactivity, such as heart failure, metabolic syndrome, and certain pain syndromes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.